molecular formula C16H13IO3 B1323966 4-Ethoxycarbonyl-3'-iodobenzophenone CAS No. 890098-43-8

4-Ethoxycarbonyl-3'-iodobenzophenone

Cat. No.: B1323966
CAS No.: 890098-43-8
M. Wt: 380.18 g/mol
InChI Key: YVDOJZHGUATIHL-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C16H13IO3 and a molecular weight of 380.18 g/mol . It is known for its unique chemical structure, which includes an ethoxycarbonyl group and an iodine atom attached to the benzophenone core.

Preparation Methods

The synthesis of 4-Ethoxycarbonyl-3’-iodobenzophenone typically involves the following steps:

    Synthetic Routes: One common method involves the reaction of 4-ethoxycarbonylbenzoic acid with iodine and a suitable catalyst under controlled conditions. The reaction proceeds through an electrophilic substitution mechanism, where the iodine atom is introduced into the benzophenone ring.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at temperatures ranging from 25°C to 50°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-Ethoxycarbonyl-3’-iodobenzophenone undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Ethoxycarbonyl-3’-iodobenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research has explored its potential as a precursor for the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 4-Ethoxycarbonyl-3’-iodobenzophenone exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or proteases, leading to altered cellular signaling pathways.

    Pathways Involved: The compound’s effects are often mediated through the modulation of oxidative stress pathways, where it can act as an antioxidant or pro-oxidant depending on the context.

Comparison with Similar Compounds

4-Ethoxycarbonyl-3’-iodobenzophenone can be compared with other benzophenone derivatives:

    Similar Compounds: Compounds such as 4-ethoxycarbonylbenzophenone, 3’-iodobenzophenone, and 4-ethoxycarbonyl-4’-iodobenzophenone share structural similarities.

Biological Activity

4-Ethoxycarbonyl-3'-iodobenzophenone (ECIB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of ECIB, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C16H13IO3C_{16}H_{13}IO_3 and is classified under organic compounds due to its aromatic structure. The presence of the ethoxy and iodo substituents contributes to its reactivity and biological interactions.

ECIB interacts with various enzymes and proteins, influencing several biochemical pathways. Key points regarding its biochemical properties include:

  • Interaction with Cytochrome P450 : ECIB has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and xenobiotics. This interaction can lead to either inhibition or activation of metabolic pathways, depending on the specific context .
  • Effect on Cellular Metabolism : The compound modulates cellular metabolism by affecting the activity of metabolic enzymes. This modulation can alter metabolite levels and overall metabolic flux within cells.

Cellular Effects

The influence of ECIB on cellular processes is significant:

  • Cell Signaling Pathways : ECIB can affect cell signaling pathways by modulating the activity of signaling molecules. This can lead to changes in cell behavior, including proliferation and apoptosis .
  • Gene Expression : The compound interacts with transcription factors, influencing the transcription of specific genes. Such interactions can lead to alterations in gene expression profiles, impacting various cellular functions.

Molecular Mechanisms

Understanding the molecular mechanisms through which ECIB exerts its effects is crucial:

  • Binding Interactions : ECIB binds to specific biomolecules such as enzymes and receptors. These interactions can result in inhibition or activation of these targets, thereby influencing downstream signaling pathways .
  • Covalent Bond Formation : The compound may form covalent bonds with nucleophilic sites on proteins, which can lead to long-lasting effects on protein function and cellular processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of ECIB:

  • Antimicrobial Activity : Research has indicated that ECIB exhibits antimicrobial properties against various pathogens. In vitro studies demonstrated dose-dependent inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections .
  • Anticancer Potential : Studies have explored the anticancer effects of ECIB, particularly its ability to induce apoptosis in cancer cell lines. For instance, a study reported that treatment with ECIB resulted in significant cell death in melanoma cells through the activation of apoptotic pathways .
  • Mechanistic Insights : A recent study focused on the molecular docking of ECIB with specific cancer-related targets, revealing high binding affinities that suggest a promising role as an anticancer agent .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InteractionModulation of cytochrome P450 activity
Gene ExpressionAlteration in transcription factor activity

Properties

IUPAC Name

ethyl 4-(3-iodobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO3/c1-2-20-16(19)12-8-6-11(7-9-12)15(18)13-4-3-5-14(17)10-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDOJZHGUATIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641530
Record name Ethyl 4-(3-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-43-8
Record name Ethyl 4-(3-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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